1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one
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Description
1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one , also known as BMIP , is a synthetic organic compound with a complex structure. It belongs to the class of benzimidazole derivatives and exhibits intriguing biological properties. The compound’s molecular formula is C₁₈H₂₀N₄O₂ .
Synthesis Analysis
- Hydrazine Derivative Formation :
Molecular Structure Analysis
BMIP’s molecular structure consists of a benzimidazole core with a piperazine ring and a prop-2-en-1-one moiety. The imidazole group contributes to its unique properties, while the benzoyl group enhances its stability and reactivity .
Chemical Reactions Analysis
BMIP can participate in various chemical reactions, including nucleophilic aromatic substitutions and coordination reactions. Its versatile structure allows it to engage in diverse interactions with other molecules .
Physical and Chemical Properties Analysis
Future Directions
Properties
IUPAC Name |
1-[4-benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-16(23)21-11-12-22(18(24)14-7-5-4-6-8-14)15(13-21)17-19-9-10-20(17)2/h3-10,15H,1,11-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEVTZDJTIVMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CN(CCN2C(=O)C3=CC=CC=C3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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